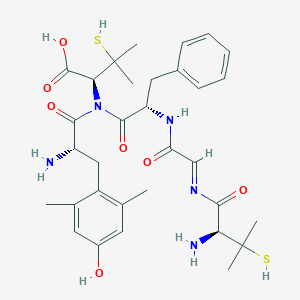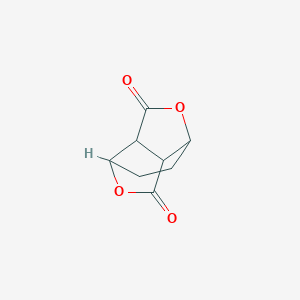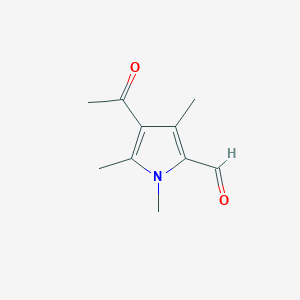
Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)- is a neuropeptide that belongs to the family of endogenous opioid peptides. It is synthesized in the brain and spinal cord and acts as a natural painkiller. Enkephalin has been extensively studied for its role in pain management and its potential therapeutic applications.
Wirkmechanismus
Enkephalin acts on the opioid receptors in the brain and spinal cord to produce its analgesic effects. It binds to the mu-opioid receptor, which is responsible for mediating the pain relief. Enkephalin also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
Enkephalin has a number of biochemical and physiological effects. It can reduce pain by inhibiting the transmission of pain signals in the brain and spinal cord. Enkephalin also has effects on the immune system, the cardiovascular system, and the gastrointestinal system. It can modulate the release of neurotransmitters, hormones, and cytokines, which play important roles in these systems.
Vorteile Und Einschränkungen Für Laborexperimente
Enkephalin has several advantages for use in lab experiments. It is a natural peptide that is produced in the body, which makes it biocompatible and less likely to cause adverse effects. Enkephalin is also highly specific in its binding to the opioid receptors, which makes it a useful tool for studying the opioid system. However, one limitation of enkephalin is its short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several future directions for research on enkephalin. One area of interest is the development of enkephalin analogs that have improved pharmacological properties, such as longer half-life and higher potency. Another area of research is the identification of new targets for enkephalin, such as other receptors or signaling pathways. Finally, there is a need for more studies on the safety and efficacy of enkephalin in humans, particularly in the context of chronic pain management.
Synthesemethoden
Enkephalin is synthesized through a series of enzymatic reactions that involve the cleavage of proenkephalin, a precursor protein, into smaller fragments. The fragments are then modified by enzymes to produce the final product, enkephalin. The synthesis of enkephalin is a complex process that requires specialized techniques and equipment.
Wissenschaftliche Forschungsanwendungen
Enkephalin has been widely studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in animal models and in humans. Enkephalin has also been studied for its potential use in the treatment of addiction, depression, and anxiety.
Eigenschaften
CAS-Nummer |
137666-07-0 |
|---|---|
Molekularformel |
C32H43N5O7S2 |
Molekulargewicht |
673.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-[(2S)-2-[[2-[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]iminoacetyl]amino]-3-phenylpropanoyl]amino]-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C32H43N5O7S2/c1-17-12-20(38)13-18(2)21(17)15-22(33)28(41)37(26(30(43)44)32(5,6)46)29(42)23(14-19-10-8-7-9-11-19)36-24(39)16-35-27(40)25(34)31(3,4)45/h7-13,16,22-23,25-26,38,45-46H,14-15,33-34H2,1-6H3,(H,36,39)(H,43,44)/t22-,23-,25-,26-/m0/s1 |
InChI-Schlüssel |
XHTYMHDIUZJVOV-LCGRTSHQSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N([C@@H](C(=O)O)C(C)(C)S)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C=NC(=O)[C@@H](C(C)(C)S)N)N)C)O |
SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(C(C(=O)O)C(C)(C)S)C(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)C(C(C)(C)S)N)N)C)O |
Kanonische SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(C(C(=O)O)C(C)(C)S)C(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)C(C(C)(C)S)N)N)C)O |
Synonyme |
2,6-dimethyl-Tyr(1)-Pen(2,5)-enkephalin 2,6-DPDPE enkephalin, 2,6-dimethyl-Tyr(1)-Pen(2,5)- enkephalin, 2,6-dimethyl-tyrosyl(1)-penicillaminyl(2,5)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)






![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)




